molecular formula C12H8N2O B1583335 Benzo[c]cinnoline N-oxide CAS No. 6141-98-6

Benzo[c]cinnoline N-oxide

Cat. No.: B1583335
CAS No.: 6141-98-6
M. Wt: 196.2 g/mol
InChI Key: JFIBBBQSFGWTPH-UHFFFAOYSA-N
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Description

Benzo[c]cinnoline N-oxide is a chemical compound with the linear formula C12H8N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of this compound has been described in the literature . The compound was prepared, purified by using column chromatography, and crystallized from methanol . Another method involves the use of phthalhydrazide as an N N source to undergo tandem dual-C–N coupling/deprotection/oxidation with not only cyclic/linear diaryliodoniums but also rarely explored diarylbromoniums, giving benzo[c]cinnolines .


Molecular Structure Analysis

The molecular structure of this compound is derived from its linear formula C12H8N2O . More detailed structural analysis can be obtained through techniques such as UV, IR, 1H-NMR, and molecular weight determination .


Chemical Reactions Analysis

The electrochemical behavior of this compound has been studied . Two discrete 2 and 4 electron reduction waves in acidic media but only one wave in basic media were observed in an ethanol–BR buffer system . The number of electrons transferred and the diffusion coefficient were determined by using various voltammetric techniques .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 196.21 . More detailed physical and chemical properties can be determined through further experimental analysis.

Scientific Research Applications

Novel Synthetic Processes

Benzo[c]cinnoline N-oxide is obtained through innovative synthetic processes. A particular method involves a two-step reaction starting with the partial reduction of nitro groups in 2,2'-dinitrobiphenyl, followed by cyclization forming the -N=N- bond. This process yields both benzo[c]cinnoline and this compound with high yields (93% and 91%, respectively) (Bjørsvik et al., 2004).

Electrochemical Studies

The electrochemical behavior of benzo[c]cinnoline-N-oxide has been studied, revealing distinct electron reduction waves in different media. Techniques like cyclic voltammetry and chronoamperometry were employed to explore this behavior and propose a mechanism for the electrode reaction (Durmus et al., 2000).

Antimicrobial Properties

This compound derivatives have been synthesized and evaluated for antimicrobial activity. Among these derivatives, certain compounds showed moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis (Gavini et al., 2000).

Synthesis for Diverse Applications

Benzo[c]cinnolines are prepared through sequential C-C and C-N bond formations, involving oxidative C-H functionalization. This innovative strategy allows for the generation of benzo[c]cinnoline libraries with diverse substitution patterns (Reddy et al., 2015).

Structural Characterization

Structural studies on benzo[c]cinnoline derivatives reveal significant insights into their molecular configuration. For example, a study on 1,10-heterodisubstituted benzo[c]cinnoline derivative showed notable helical distortion of the heterocyclic ring, contributing to our understanding of these complex molecules (Benin et al., 2000).

Safety and Hazards

According to the safety data sheet, it is recommended to avoid contact with skin and eyes, and to avoid breathing vapors or mists . The product should be kept away from heat and sources of ignition . Thermal decomposition can lead to the release of irritating gases and vapors .

Biochemical Analysis

Biochemical Properties

Benzo[c]cinnoline N-oxide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with iron carbonyls, forming complexes such as C12H8N2Fe2(CO)6

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its electrochemical behavior at mercury electrodes indicates its potential impact on cellular redox states and electron transfer processes . Additionally, its mutagenic, antirheumatic, and carcinogenic activities suggest significant effects on cellular health and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exhibits binding interactions with enzymes, leading to either inhibition or activation of their activity. For instance, its reduction at mercury electrodes involves discrete 2 and 4 electron transfer waves, indicating its role in electron transfer reactions . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that its electrochemical behavior varies with time, with different reduction waves observed in acidic and basic media

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, its mutagenic and carcinogenic activities suggest potential toxicity at high doses . Understanding these dosage effects is crucial for determining safe and effective usage in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with iron carbonyls suggests its involvement in redox reactions and electron transfer processes

Properties

IUPAC Name

5-oxidobenzo[c]cinnolin-5-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIBBBQSFGWTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[N+](=N2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6141-98-6
Record name Benzo[c]cinnoline, 5-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6141-98-6
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Record name Benzo[c]cinnoline N-oxide
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Record name Benzo[c]cinnoline N-oxide
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Record name Benzo[c]cinnoline 5-oxide
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Record name BENZOCINNOLINE N-OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary synthetic routes to obtain Benzo[c]cinnoline N-oxide?

A1: A novel two-step synthesis for this compound was discovered, achieving high yields (91%). [] The process involves the partial reduction of 2,2'-dinitrobiphenyl, believed to proceed via a single electron transfer (SET) mechanism, yielding hydroxyamino and nitroso groups. Subsequent cyclization, likely through a radical mechanism involving the nitroso radical anion, forms the -N=N- bond, generating this compound in water with sodium hydroxide as the base. []

Q2: Can this compound be converted to Benzo[c]cinnoline, and if so, how?

A2: Yes, this compound can be efficiently deoxygenated to Benzo[c]cinnoline. Treating the N-oxide with sodium ethoxide at elevated temperatures results in near-quantitative conversion (96% yield) to Benzo[c]cinnoline. [] This deoxygenation reaction was a novel discovery made during the investigation of this compound synthesis. []

Q3: How does this compound behave under photochemical conditions?

A3: this compound undergoes photochemical reduction upon irradiation, yielding Benzo[c]cinnoline. [] This process is influenced by the presence of sensitizers or quenchers and the hydrogen-donating ability of the solvent. [] For instance, using isopropanol as a solvent leads to the formation of acetone alongside Benzo[c]cinnoline. [] The mechanism suggests that Benzo[c]cinnoline is formed from the excited triplet state of this compound. []

Q4: Does this compound exhibit 1,3-dipolar cycloaddition reactivity?

A4: While unprecedented for azoxy compounds, this compound acts as a 1,3-dipole in reactions with dimethyl acetylenedicarboxylate at high temperatures. [] This reaction proceeds through a 1,3-dipolar cycloaddition followed by electrocyclic ring opening, ultimately forming azomethine ylides. [] This mechanism is further supported by analogous reactions with N-iminobenzocinnolinium ylides. []

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